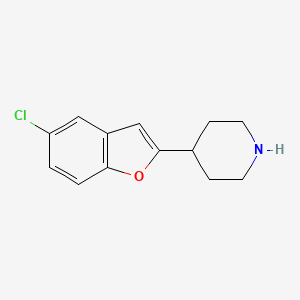

4-(5-Chloro-1-benzofuran-2-yl)piperidine

Beschreibung

Eigenschaften

Molekularformel |

C13H14ClNO |

|---|---|

Molekulargewicht |

235.71 g/mol |

IUPAC-Name |

4-(5-chloro-1-benzofuran-2-yl)piperidine |

InChI |

InChI=1S/C13H14ClNO/c14-11-1-2-12-10(7-11)8-13(16-12)9-3-5-15-6-4-9/h1-2,7-9,15H,3-6H2 |

InChI-Schlüssel |

SMTVIQNTGQBNBP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1C2=CC3=C(O2)C=CC(=C3)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

5-Cyclopentyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran

This compound (from ) shares the benzofuran core but substitutes the 5-position with a cyclopentyl group and the 2-position with a 4-methylphenyl group. Unlike the target compound’s piperidine moiety, this analog uses a methylsulfinyl group at the 3-position. Synthesis involves cyclization and sulfoxidation steps, differing from the nucleophilic substitution and reduction methods used for piperidine-containing analogs (e.g., in ).

6-(5-Chloro-1-benzofuran-2-yl)-4-(4-hydroxyphenyl)-oxacyanopyridine Hybrids

These hybrids () integrate benzofuran and pyridine moieties. The 5-chloro-benzofuran component matches the target compound, but the oxacyanopyridine ring introduces additional hydrogen-bonding capabilities. Synthesis employs condensation reactions between benzofuran precursors and cyanopyridine derivatives, contrasting with the Pd/C-catalyzed reductions used in piperidine-functionalized analogs (). The hydroxyl group on the phenyl ring improves water solubility, a property less pronounced in the piperidine-based target compound .

Pharmacological and Physicochemical Properties

Key Observations :

- Antimicrobial Activity: The oxacyanopyridine-benzofuran hybrid () exhibits potent antimicrobial effects (MIC 2–8 µg/mL), likely due to the electron-deficient pyridine ring enhancing target interactions. The absence of such a moiety in 4-(5-Chloro-1-benzofuran-2-yl)piperidine may limit similar activity unless paired with complementary functional groups .

- The chlorine atom may improve binding to hydrophobic pockets in H3 receptors compared to unsubstituted analogs .

- Solubility and Bioavailability: Piperidine-containing compounds generally exhibit higher solubility than purely aromatic analogs (e.g., 5-cyclopentyl-benzofuran in ), but the hydroxyl group in oxacyanopyridine hybrids () offers additional solubility advantages .

Vorbereitungsmethoden

Reaction Overview

A widely cited method involves the use of a Grignard reagent to form the benzofuran-piperidine linkage. As described in patent WO2009011653A1, 2-bromo-4-chloroanisole is treated with isopropylmagnesium chloride in tetrahydrofuran (THF) to generate a Grignard intermediate. This intermediate reacts with a piperidine derivative (e.g., 1-oxa-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester) in the presence of copper(I) bromide dimethyl sulphide complex (CuBr·SMe₂) as a catalyst.

Key Steps :

-

Grignard Formation :

-

Copper-Catalyzed Coupling :

Optimization Parameters

Limitations

Acid-Catalyzed Cyclization of Hydroxy-Piperidine Precursors

Method Development

A two-step acid-mediated cyclization is reported in patents CN112552292B and US20180002305A1. Starting from 4-(5-chloro-2-methoxybenzyl)-4-hydroxypiperidine, the methoxy group is cleaved using hydrobromic acid (HBr) in acetic acid under reflux (6–8 hours). This step generates a reactive spirocyclic intermediate, which is subsequently treated with aqueous HCl to yield the target compound.

Reaction Scheme :

-

Demethylation :

-

Cyclization :

Critical Parameters

-

Acid Concentration : 48% w/w HBr ensures complete demethylation.

-

Reaction Time : Prolonged reflux (≥6 hours) prevents incomplete cyclization.

Suzuki-Miyaura Cross-Coupling for Functionalized Derivatives

Palladium-Catalyzed Coupling

Recent advances employ Suzuki-Miyaura cross-coupling to introduce substituents on the benzofuran ring. For example, 5-chloro-1-benzofuran-2-boronic acid is reacted with 4-bromopiperidine using Pd(PPh₃)₄ as a catalyst.

Conditions :

Advantages

-

Tolerates electron-withdrawing groups (e.g., Cl, NO₂) on the benzofuran core.

-

Enables scalable synthesis of analogs for structure-activity studies.

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Grignard-Cu Coupling | CuBr·SMe₂ | 25–30°C | 75% | 95% | High |

| Acid Cyclization | HBr/AcOH | Reflux | 68% | 98% | Moderate |

| Suzuki Cross-Coupling | Pd(PPh₃)₄ | 80°C | 60% | 97% | Low |

Industrial-Scale Production Considerations

Cost Efficiency

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-(5-Chloro-1-benzofuran-2-yl)piperidine and its analogs?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted benzofuran precursors and piperidine derivatives. For example, nucleophilic substitution or Suzuki-Miyaura coupling can introduce the benzofuran moiety to the piperidine ring. Post-synthetic modifications, such as chlorination at the 5-position of benzofuran, are achieved using reagents like POCl₃ or NCS (N-chlorosuccinimide) under controlled conditions. Analytical validation via ¹H/¹³C NMR, HPLC, and HRMS is critical to confirm structural integrity and purity .

Q. How is the purity and structural identity of 4-(5-Chloro-1-benzofuran-2-yl)piperidine validated in academic research?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools. For instance, ¹H NMR can confirm the integration ratio of aromatic protons (benzofuran) and piperidine CH₂ groups. HPLC with UV detection (e.g., at 254 nm) ensures ≥95% purity. Retention times and peak area consistency across multiple batches are monitored to validate reproducibility .

Q. What are the key structural features of 4-(5-Chloro-1-benzofuran-2-yl)piperidine observed in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals dihedral angles between the benzofuran and piperidine rings, which influence molecular conformation. For example, related benzofuran-piperidine hybrids exhibit dihedral angles of ~73°, with disorder in flexible substituents (e.g., ethyl groups) resolved using SHELX refinement software. Intermolecular interactions, such as C–H···O hydrogen bonds, stabilize the crystal lattice .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data for 4-(5-Chloro-1-benzofuran-2-yl)piperidine derivatives?

- Methodological Answer : Conflicting NMR signals may arise from dynamic processes (e.g., ring puckering in piperidine). Variable-temperature NMR or computational modeling (DFT) can resolve ambiguities. For example, DFT-optimized structures using Gaussian or ORCA software provide theoretical chemical shifts to compare with experimental data. Cross-validation with X-ray structures is recommended .

Q. What strategies are used to evaluate the biological activity of 4-(5-Chloro-1-benzofuran-2-yl)piperidine analogs in preclinical studies?

- Methodological Answer : In vitro assays (e.g., enzyme inhibition, receptor binding) are prioritized. ADME profiling includes metabolic stability (microsomal assays), permeability (Caco-2 cells), and plasma protein binding. For instance, benzofuran-piperidine hybrids are screened against antimicrobial targets (e.g., bacterial efflux pumps) using MIC (Minimum Inhibitory Concentration) assays. Dose-response curves and SAR (Structure-Activity Relationship) analysis guide lead optimization .

Q. How can computational methods predict the pharmacokinetic properties of 4-(5-Chloro-1-benzofuran-2-yl)piperidine derivatives?

- Methodological Answer : Tools like SwissADME or pkCSM predict logP (lipophilicity), BBB permeability, and CYP450 metabolism. Molecular docking (AutoDock Vina) identifies potential binding modes to targets like serotonin receptors. For example, piperidine nitrogen interactions with Asp116 (5-HT₂A receptor) are modeled to explain selectivity. MD (Molecular Dynamics) simulations assess stability of ligand-receptor complexes .

Q. What experimental designs mitigate challenges in crystallizing 4-(5-Chloro-1-benzofuran-2-yl)piperidine for structural studies?

- Methodological Answer : Slow evaporation (e.g., using chloroform/methanol mixtures) promotes crystal growth. Disorder in flexible groups is managed via SHELXL refinement with PART instructions. For twinned crystals, HKL-3000 or XDS data integration resolves overlapping reflections. High-resolution data (≤1.0 Å) are preferred for accurate electron density mapping .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting bioactivity data for 4-(5-Chloro-1-benzofuran-2-yl)piperidine across different studies?

- Methodological Answer : Cross-laboratory validation using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) minimizes variability. Dose-range testing (e.g., 0.1–100 µM) and positive/negative controls (e.g., known inhibitors) ensure reliability. Meta-analysis of published IC₅₀ values and physicochemical descriptors (e.g., logD, PSA) identifies outliers .

Q. What analytical techniques resolve ambiguities in regiochemical assignments for substituted benzofuran-piperidine derivatives?

- Methodological Answer : NOESY/ROESY NMR detects spatial proximity between substituents (e.g., chloro group and piperidine protons). Isotopic labeling (e.g., ¹⁵N-piperidine) combined with HSQC/HMBC correlations confirms connectivity. X-ray crystallography remains the gold standard for unambiguous regiochemical determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.